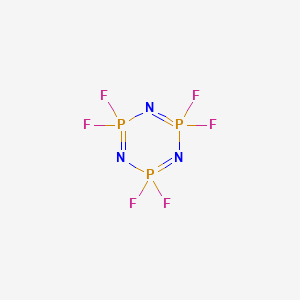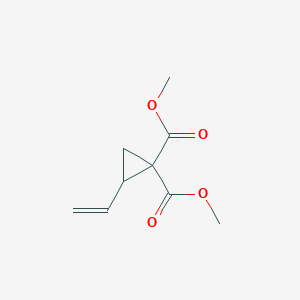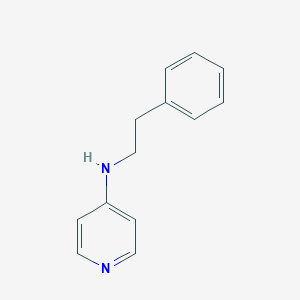
Pyridine, 4-(phenethylamino)-
Vue d'ensemble
Description
Pyridine, 4-(phenethylamino)-, also known as 4-PEA, is a chemical compound that belongs to the class of pyridine alkaloids. It is a synthetic compound that has been extensively studied for its potential applications in scientific research.
Applications De Recherche Scientifique
Pyridine, 4-(phenethylamino)- has been studied for its potential applications in a variety of scientific research areas, including neuroscience, pharmacology, and biochemistry. It has been shown to have a high affinity for the dopamine transporter, which makes it a useful tool for studying the role of dopamine in the brain. Additionally, Pyridine, 4-(phenethylamino)- has been shown to inhibit the reuptake of norepinephrine, which may have implications for the treatment of depression and anxiety disorders.
Mécanisme D'action
The mechanism of action of Pyridine, 4-(phenethylamino)- involves its interaction with the dopamine and norepinephrine transporters. It has been shown to bind to these transporters and inhibit their reuptake function, leading to increased levels of dopamine and norepinephrine in the synaptic cleft. This can result in increased neurotransmitter signaling and changes in neuronal activity.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Pyridine, 4-(phenethylamino)- are complex and depend on the specific experimental conditions. In general, Pyridine, 4-(phenethylamino)- has been shown to increase dopamine and norepinephrine levels in the brain, which can lead to changes in behavior and mood. It has also been shown to have effects on other neurotransmitter systems, including serotonin and acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Pyridine, 4-(phenethylamino)- in lab experiments is its high affinity for the dopamine transporter. This makes it a useful tool for studying the role of dopamine in the brain. Additionally, Pyridine, 4-(phenethylamino)- has been shown to have a relatively low toxicity profile, which makes it a safer alternative to other compounds that have similar effects. However, one limitation of using Pyridine, 4-(phenethylamino)- is its relatively low yield in the synthesis process, which can make it difficult to obtain large quantities for experiments.
Orientations Futures
There are several future directions for research on Pyridine, 4-(phenethylamino)-. One area of interest is its potential use in the treatment of depression and anxiety disorders. Studies have shown that Pyridine, 4-(phenethylamino)- has anxiolytic and antidepressant effects in animal models, and further research is needed to determine its potential therapeutic applications in humans. Additionally, Pyridine, 4-(phenethylamino)- may have applications in the study of addiction and drug abuse, as it has been shown to modulate the reward pathway in the brain. Finally, further research is needed to understand the biochemical and physiological effects of Pyridine, 4-(phenethylamino)- on other neurotransmitter systems, such as serotonin and acetylcholine.
Propriétés
Numéro CAS |
15935-79-2 |
|---|---|
Nom du produit |
Pyridine, 4-(phenethylamino)- |
Formule moléculaire |
C13H14N2 |
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
N-(2-phenylethyl)pyridin-4-amine |
InChI |
InChI=1S/C13H14N2/c1-2-4-12(5-3-1)6-11-15-13-7-9-14-10-8-13/h1-5,7-10H,6,11H2,(H,14,15) |
Clé InChI |
SYEYBZWRMMNJAY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC2=CC=NC=C2 |
SMILES canonique |
C1=CC=C(C=C1)CCNC2=CC=NC=C2 |
Autres numéros CAS |
15935-79-2 |
Synonymes |
4-(Phenethylamino)pyridine |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

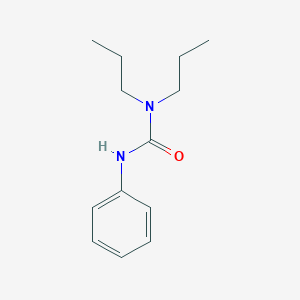
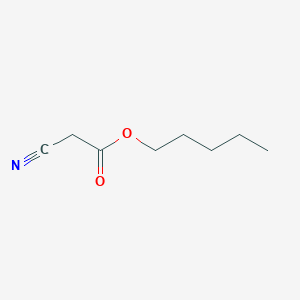
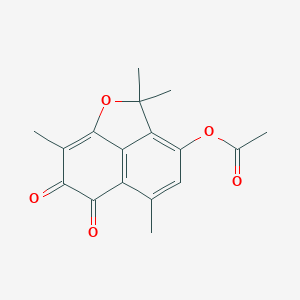
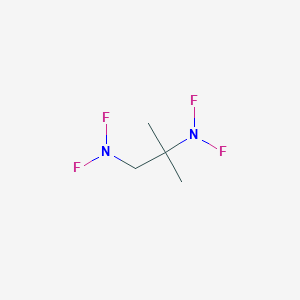
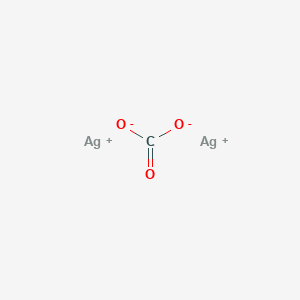
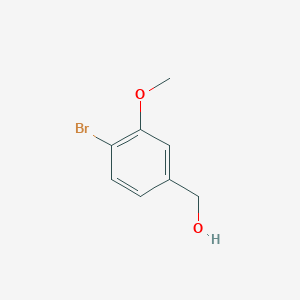
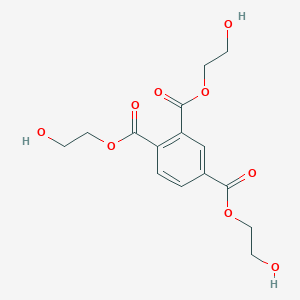
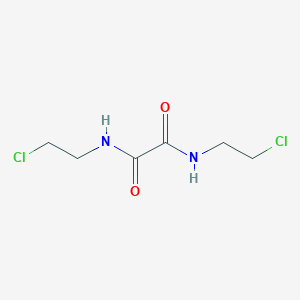
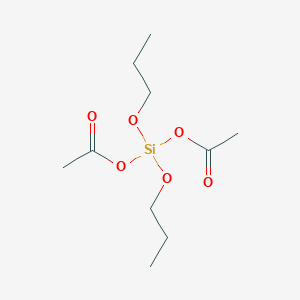
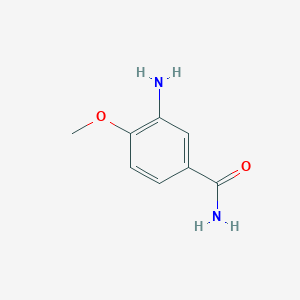
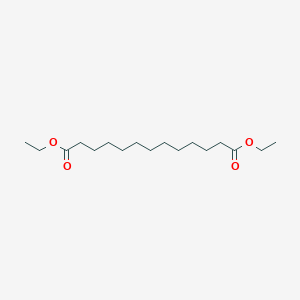
![Ethyl 15-cyanotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate](/img/structure/B96671.png)
